1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-N-(3-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c1-17-12-10(6-15-17)11(13-7-14-12)16-8-3-2-4-9(5-8)18(19)20/h2-7H,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSCTGTUZOVHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320034 | |
| Record name | 1-methyl-N-(3-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
869073-55-2 | |
| Record name | 1-methyl-N-(3-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitroaniline with 1-methylpyrazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Dehydrating Agents: Phosphorus oxychloride (POCl3).
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is part of a larger class of pyrazolo[3,4-d]pyrimidines known for their diverse pharmacological properties. These compounds have been investigated for their potential as:
- Anti-inflammatory Agents : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory activity. For instance, studies have shown that certain derivatives can reduce edema in animal models, suggesting their potential use in treating inflammatory diseases .
- Antitumor Activity : Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival .
- Antiviral Properties : The structural similarity of these compounds to nucleosides has led to investigations into their antiviral potential. Certain derivatives have shown promise in inhibiting viral replication, making them candidates for further development as antiviral agents .
Pharmacological Research
Pharmacological studies have highlighted the compound's ability to interact with various biological targets:
- Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of several protein kinases, which are crucial in many signaling pathways related to cancer and other diseases. This inhibition could lead to novel therapeutic strategies for conditions such as cancer and neurodegenerative diseases .
- Enzyme Substrates : Research suggests that some pyrazolo[3,4-d]pyrimidine derivatives may act as substrates for anabolic and catabolic enzymes, indicating their role in metabolic pathways and their potential utility in metabolic disorders .
Material Science Applications
Beyond medicinal applications, 1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been explored in material science:
- Organic Electronics : The compound's electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can be advantageous in developing efficient electronic components .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of various derivatives of pyrazolo[3,4-d]pyrimidines:
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency: Yields for similar compounds range widely (e.g., 48% for 3a vs. 82% for the thieno[3,2-d]pyrimidine hybrid ), influenced by steric hindrance and reaction conditions.
- Substituent Effects :
- Electron-Withdrawing Groups : The 3-nitro group in the target compound may enhance binding to electron-rich enzyme pockets compared to electron-donating groups (e.g., methoxy in compound 36) .
- Bulkier Substituents : Analogs with naphthyl (NA-PP1) or piperidinylmethyl (compound 11) groups exhibit improved CNS penetration or kinase selectivity .
Physicochemical and Spectral Properties
- Melting Points: Analog 3a has a melting point of 208°C, while the thieno[3,2-d]pyrimidine hybrid (compound 3) is a high-yield solid, suggesting nitro substituents may alter crystallinity .
- NMR Signatures :
- Methyl groups in 3a appear at δ 2.28–2.62 ppm, whereas aromatic protons in naphthyl-containing analogs (e.g., compound 11) resonate upfield due to shielding effects .
- The nitro group in the target compound would likely show distinct IR peaks near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).
Stability and Metabolic Considerations
- Metabolic Stability : Pyrazolo[3,4-d]pyrimidines with electron-withdrawing groups (e.g., nitro) may resist oxidative metabolism compared to methyl or methoxy derivatives .
- Environmental Presence : 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives are identified in lignin gasification byproducts, suggesting thermal stability under harsh conditions .
Biological Activity
1-Methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[3,4-d]pyrimidine scaffold. The compound's structure can be represented as follows:
The presence of the nitro group at the 3-position of the phenyl ring is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. For instance, a series of pyrazolo derivatives demonstrated IC50 values in the micromolar range against these cell lines, indicating promising anticancer activity .
The mechanism through which this compound exerts its effects may involve the inhibition of specific kinases associated with cancer progression. Pyrazolo derivatives have been reported to inhibit BRAF(V600E), EGFR, and Aurora-A kinase activities, which are critical in tumor growth and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazolo derivatives. Modifications at various positions on the pyrazolo ring and phenyl substituents can significantly influence their potency. For example:
| Substituent Position | Effect on Activity |
|---|---|
| 3-position (Nitro group) | Enhances antitumor activity |
| 4-position (Amino group) | Increases kinase inhibition |
| 5-position (Alkyl groups) | Modulates solubility and bioavailability |
Case Studies
- Anticancer Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against MDA-MB-231 cells. These studies utilized assays to measure cell viability and apoptosis induction .
- Kinase Inhibition : A study focused on evaluating the inhibitory effects of various pyrazolo derivatives on Src kinase activity showed that modifications at the N-position could lead to enhanced inhibitory profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves alkylation of the pyrazolo[3,4-d]pyrimidin-4-amine core to introduce the methyl group at the 1-position, followed by coupling with 3-nitrophenyl via nucleophilic aromatic substitution or Buchwald-Hartwig amination. Key intermediates include 4-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine and activated nitroaromatic precursors. Solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine are critical for regioselectivity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR; 1H and 13C) confirms substituent positions and methyl group integration. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+). Infrared (IR) spectroscopy identifies functional groups like the nitro (-NO2) stretch (~1520 cm⁻¹). UV-Vis spectroscopy can monitor electronic transitions influenced by the nitrophenyl moiety .
Q. What solubility challenges are associated with this compound, and what formulation strategies can address them?
- Methodological Answer : The nitro and aromatic groups reduce aqueous solubility. Strategies include using co-solvents (e.g., PEG-400), cyclodextrin inclusion complexes, or nanoformulation via wet milling. Solubility parameters (Hansen solubility) should be calculated to optimize solvent systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer : Systematic optimization includes:
- Temperature : 80–100°C for nitro group coupling to avoid side reactions.
- Catalysts : Palladium-based catalysts (e.g., Pd(dba)₂) for cross-coupling, with ligand screening (XPhos, SPhos) to enhance efficiency.
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC with C18 columns. Reaction progress should be monitored via TLC or LC-MS .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites on the pyrimidine ring. Fukui indices identify regions prone to nucleophilic attack. Solvent effects (PCM model) and transition-state analysis guide experimental design for regioselective modifications .
Q. How do structural modifications (e.g., 3-nitrophenyl vs. phenoxyphenyl substituents) influence kinase inhibition selectivity?
- Methodological Answer : Comparative SAR studies using enzyme assays (e.g., JAK2 or EGFR kinase) reveal that the electron-withdrawing nitro group enhances π-π stacking in ATP-binding pockets, while bulky substituents (e.g., phenoxyphenyl) may sterically hinder binding. IC50 values and molecular docking (AutoDock Vina) quantify these effects .
Q. How can conflicting data on inhibitory activity against a specific kinase be resolved?
- Methodological Answer : Reproduce assays under standardized ATP concentrations (e.g., 10 µM) and validate enzyme purity (SDS-PAGE). Orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm binding kinetics. Off-target profiling using kinase panels (e.g., Eurofins) clarifies specificity .
Q. What role does the 1-methyl group play in modulating metabolic stability?
- Methodological Answer : In vitro microsomal stability assays (human liver microsomes) compare methylated vs. non-methylated analogs. The methyl group reduces oxidative metabolism at the 1-position, extending half-life (t½). Log P measurements (HPLC) correlate lipophilicity with membrane permeability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values for kinase inhibition?
- Methodological Answer : Variability may arise from assay conditions (e.g., ATP concentration, pH). Validate using a reference inhibitor (e.g., staurosporine) as a positive control. Statistical meta-analysis of published data (e.g., Prism software) identifies outliers. Reproducibility requires adherence to guidelines like MIAME or FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
